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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a

valuable resource for researchers and professionals involved in drug development, materials

science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic

Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental

protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methyl-1-dodecanol. It is
important to note that while the Mass Spectrometry data is based on experimental findings, the

NMR and IR data are predicted and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b7894582?utm_src=pdf-interest
https://www.benchchem.com/product/b7894582?utm_src=pdf-body
https://www.benchchem.com/product/b7894582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7894582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.45 d 2H H-1 (CH₂OH)

~1.65 m 1H H-2 (CH)

~1.2-1.4 m 18H H-3 to H-11 (CH₂)

~0.88 t 3H H-12 (CH₃)

~0.85 d 3H C2-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (ppm) Assignment

~68.5 C-1 (CH₂OH)

~38.0 C-2 (CH)

~33.5 C-3 (CH₂)

~31.9 C-10 (CH₂)

~29.7 C-4 to C-9 (CH₂)

~26.5 C-11 (CH₂)

~22.7 C-12 (CH₃)

~16.5 C2-CH₃

~14.1 C-12 (CH₃)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch

~2955, ~2925, ~2855 Strong
C-H stretch (asymmetric and

symmetric)

~1465 Medium
C-H bend (methylene and

methyl)

~1380 Medium C-H bend (methyl)

~1057 Strong C-O stretch (primary alcohol)

~722 Weak CH₂ rocking

Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol
m/z Relative Intensity

Assignment (Predicted
Fragmentation)

57 High C₄H₉⁺ (t-butyl cation)

41 Medium C₃H₅⁺ (allyl cation)

55 Medium C₄H₇⁺

M-18 Low [M-H₂O]⁺ (dehydration)

M-43 Low [M-C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented. These protocols are generalized for long-chain alcohols and can be adapted for 2-
Methyl-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of 2-Methyl-1-dodecanol in ~0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

Spectrometer: 500 MHz NMR spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

Spectrometer: 125 MHz NMR spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Relaxation Delay: 2-5 seconds
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Spectral Width: 0-220 ppm

Referencing: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy
Sample Preparation:

For neat liquid analysis, a drop of 2-Methyl-1-dodecanol is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory

Mode: Transmittance or Absorbance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-Methyl-1-dodecanol in a volatile solvent such as

dichloromethane or hexane (e.g., 1 mg/mL).

GC-MS Acquisition:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection: 1 µL of the sample is injected in splitless mode.

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 250 °C at a rate of 10 °C/min.

Hold at 250 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-1-dodecanol.

Caption: Workflow for Spectroscopic Analysis of 2-Methyl-1-dodecanol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-dodecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7894582#spectroscopic-data-nmr-ir-ms-of-2-methyl-
1-dodecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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